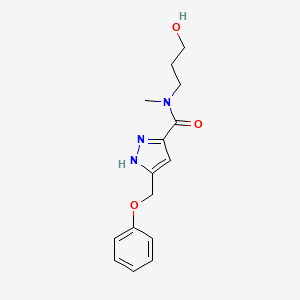
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. The development of BET inhibitors has attracted significant attention in recent years due to their potential therapeutic applications.
Wirkmechanismus
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide targets the BET family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histone proteins. BET proteins play a crucial role in gene transcription by recruiting transcriptional co-activators and promoting the assembly of transcriptional complexes. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the transcription of inflammatory genes. In cardiovascular diseases, this compound has been shown to reduce the development of atherosclerosis by inhibiting the expression of pro-inflammatory genes in endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a potent and selective BET inhibitor that has been extensively studied in preclinical models of various diseases. However, like other small molecule inhibitors, this compound has some limitations, including poor solubility and bioavailability. These limitations can be overcome by formulating this compound as a prodrug or by developing more potent and selective analogs.
Zukünftige Richtungen
The development of BET inhibitors has attracted significant attention in recent years due to their potential therapeutic applications. Future research directions include the development of more potent and selective BET inhibitors, the evaluation of BET inhibitors in combination with other therapies, and the identification of biomarkers that can predict the response to BET inhibitors. Additionally, the role of BET proteins in various diseases, including cancer, inflammation, and cardiovascular diseases, needs to be further elucidated to fully understand the potential therapeutic applications of BET inhibitors.
Synthesemethoden
The synthesis of N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts from commercially available starting materials. The first step involves the preparation of 5-bromo-1H-pyrazole-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-3-(phenoxymethyl)propan-1-amine in the presence of a base to obtain the desired amide product. The amide product is further treated with hydroxylamine hydrochloride and a base to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In cardiovascular diseases, this compound has been shown to reduce the development of atherosclerosis in preclinical models.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-18(8-5-9-19)15(20)14-10-12(16-17-14)11-21-13-6-3-2-4-7-13/h2-4,6-7,10,19H,5,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPYGMGXZODPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)C1=NNC(=C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

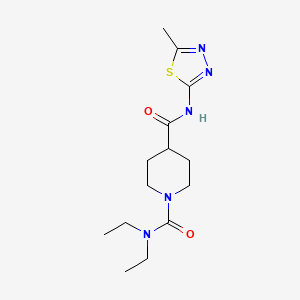
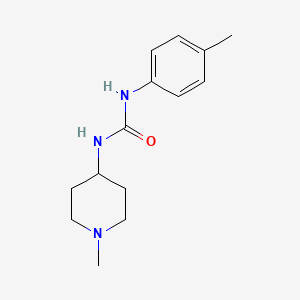

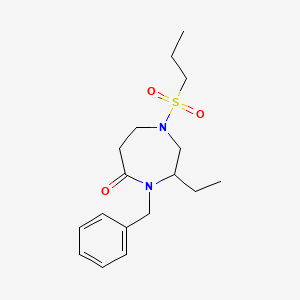
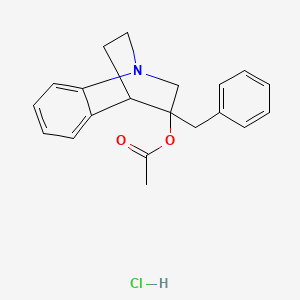
![3-(2-{[1-(2,2-dimethylpropyl)cyclopropyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409301.png)
![4-[3-{[4-(acetylamino)phenyl]amino}-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5409307.png)
![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-1,8-naphthyridine-2-carboxamide](/img/structure/B5409313.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5409319.png)
![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409328.png)
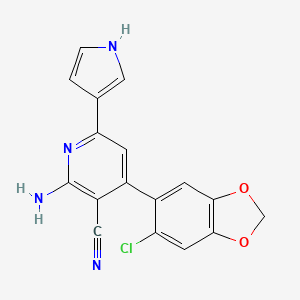
![ethyl 1-[3-(3-chlorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5409337.png)
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5409338.png)
![3-[2-({[1-(hydroxymethyl)cyclopentyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409343.png)